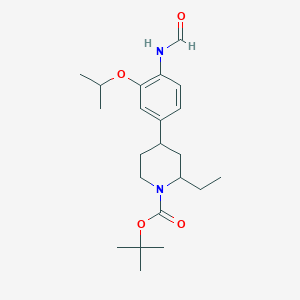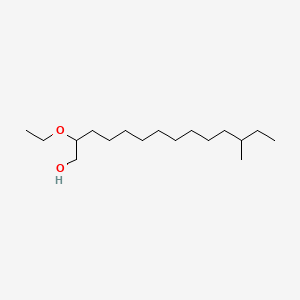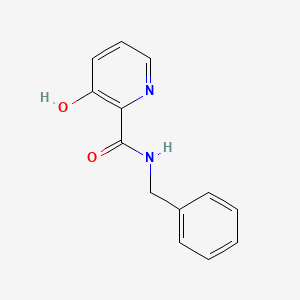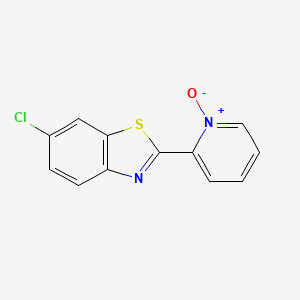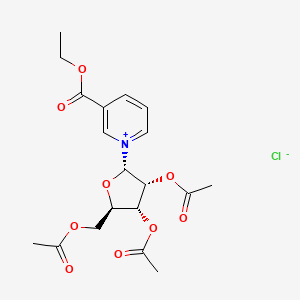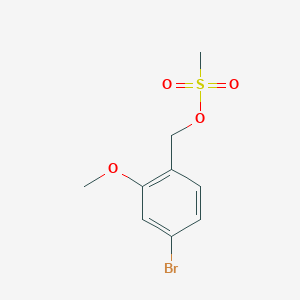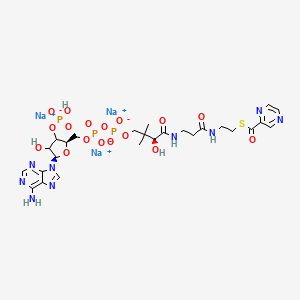
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is a derivative of Coenzyme A, a crucial cofactor in enzymatic acetyl transfer reactions. This compound is known for its role in various biochemical processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves multiple steps, starting from the parent compound Coenzyme ASpecific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency in product quality and to meet regulatory standards for pharmaceutical and biochemical applications .
化学反应分析
Types of Reactions
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazinecarboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different pyrazinecarboxylate derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Plays a role in studying enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biochemical products.
作用机制
The mechanism of action of Coenzyme A S-Pyrazinecarboxylate Trisodium Salt involves its role as a cofactor in enzymatic reactions. It participates in the transfer of acetyl groups, facilitating various biochemical processes. The compound interacts with molecular targets such as enzymes involved in the citric acid cycle and fatty acid metabolism, influencing metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
Coenzyme A: The parent compound, essential for various metabolic processes.
Acetyl-Coenzyme A: A derivative involved in the citric acid cycle and fatty acid synthesis.
Succinyl-Coenzyme A: Another derivative that plays a role in the citric acid cycle.
Uniqueness
Coenzyme A S-Pyrazinecarboxylate Trisodium Salt is unique due to the presence of the pyrazinecarboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific biochemical and industrial applications .
属性
分子式 |
C26H35N9Na3O17P3S |
|---|---|
分子量 |
939.6 g/mol |
IUPAC 名称 |
trisodium;[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(pyrazine-2-carbonylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C26H38N9O17P3S.3Na/c1-26(2,20(38)23(39)31-4-3-16(36)30-7-8-56-25(40)14-9-28-5-6-29-14)11-49-55(46,47)52-54(44,45)48-10-15-19(51-53(41,42)43)18(37)24(50-15)35-13-34-17-21(27)32-12-33-22(17)35;;;/h5-6,9,12-13,15,18-20,24,37-38H,3-4,7-8,10-11H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,27,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t15-,18?,19?,20-,24-;;;/m1.../s1 |
InChI 键 |
XMXPRNZMONKUBQ-QSYHLCOKSA-K |
手性 SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@@H](C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
规范 SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=NC=CN=C4)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
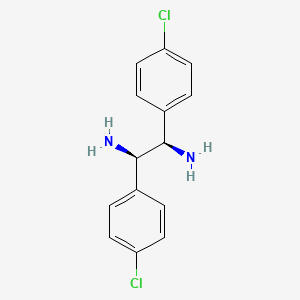

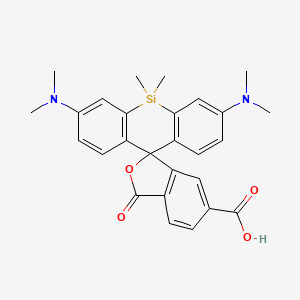
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)
